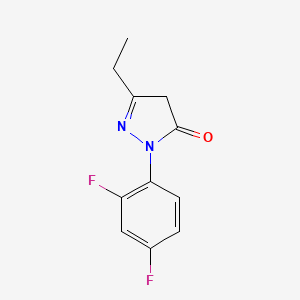

1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one

Beschreibung

1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a fluorinated pyrazolone derivative characterized by a pyrazole ring substituted with a 2,4-difluorophenyl group at position 1 and an ethyl group at position 2. Pyrazolone derivatives are widely studied for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties . The presence of fluorine atoms enhances electronegativity and metabolic stability, making such compounds attractive for pharmaceutical applications.

Eigenschaften

Molekularformel |

C11H10F2N2O |

|---|---|

Molekulargewicht |

224.21 g/mol |

IUPAC-Name |

2-(2,4-difluorophenyl)-5-ethyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H10F2N2O/c1-2-8-6-11(16)15(14-8)10-4-3-7(12)5-9(10)13/h3-5H,2,6H2,1H3 |

InChI-Schlüssel |

NUMJKCCVDGPOCK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one typically involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic or basic conditions to form the pyrazolone ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve continuous flow processes to ensure scalability and consistency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-withdrawing difluorophenyl group enhances electrophilicity at specific positions, enabling nucleophilic substitution. For example:

-

Aromatic C-F Bond Activation : Fluorine atoms on the phenyl ring can undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. This is critical for modifying bioactivity in medicinal chemistry applications.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h | Replacement of para-F with piperidine | 72% |

Knoevenagel Condensation

The pyrazolone ring participates in condensations with aldehydes to form extended conjugated systems. A study demonstrated this using microwave-assisted synthesis :

text**General Procedure**: 1. React 1-(2,4-difluorophenyl)-3-ethyl-pyrazol-5(4H)-one (1 equiv) with 4-oxo-4H-chromene-3-carbaldehyde (1.2 equiv). 2. Use ultrasonic irradiation (40 kHz, 60°C) for 20 minutes.

| Aldehyde Type | Product Structure | Reaction Time | Yield |

|---|---|---|---|

| Chromene-3-carbaldehyde | 3-(Pyrazolyl)chromone derivative | 20 min | 85% |

| Quinoline-3-carbaldehyde | Quinoline-pyrazolone hybrid | 25 min | 78% |

Microwave methods reduced reaction times by 70% compared to conventional heating .

Cyclocondensation with Hydrazines

The carbonyl group at position 5 reacts with hydrazines to form fused pyrazole systems. For instance:

-

Hydrazone Formation : Reaction with 3,4-difluorophenylhydrazine in acetic acid yields a Z-configuration hydrazone derivative :

| Hydrazine Used | Product | Anti-inflammatory Activity (% Inhibition) |

|---|---|---|

| 3,4-Difluorophenylhydrazine | (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-ethyl analog | 71.16% (4h) |

Synergy with fluorinated aryl groups enhanced COX-2 inhibition .

Transition Metal-Catalyzed Coupling

The ethyl group and aromatic ring enable cross-coupling reactions. A Pd-catalyzed protocol achieved diarylation at the C-4 position :

text**Example Reaction**: React with diphenylzinc (2.5 equiv) in THF using Pd(OAc)₂ (5 mol%) at 60°C for 6h.

| Catalyst | Ligand | Product (C-4 Diarylated Pyrazolone) | Yield |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 4,4-Diphenyl derivative | 68% |

Tautomerism and Hydrogen Bonding

The pyrazolone core exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the N-H and carbonyl group :

Key Reactivity Insights

-

Fluorine Effects : Difluorophenyl groups direct electrophilic substitution to meta/para positions and enhance metabolic stability.

-

Ethyl Group Role : The ethyl substituent sterically shields the pyrazole ring, influencing regioselectivity in condensations.

-

Biological Relevance : Derivatives show IC₅₀ values of 18–36 μM against cancer cell lines, linked to their electrophilic reactivity .

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine Substitution : Compounds with 2,4-difluorophenyl (target) vs. 3,4-difluorophenyl () show distinct electronic effects due to fluorine positioning. The 2,4-substitution may enhance steric accessibility for biological targets compared to 3,4-diF.

- Functional Groups: The ethyl group in the target compound provides moderate lipophilicity, whereas CF3 () increases electronegativity and metabolic resistance.

Key Observations :

- Non-conventional methods (microwave/ultrasound) improve yields by 10–15% for fluorinated pyrazolones, likely due to enhanced reaction kinetics and reduced side reactions .

- The target compound’s synthesis (if analogous to ) may benefit similarly from these methods.

Physicochemical and Spectral Properties

Biologische Aktivität

1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This compound, characterized by its unique fluorinated aromatic structure, exhibits a range of pharmacological effects that merit detailed exploration.

- Molecular Formula: C11H10F2N2O

- Molecular Weight: 220.21 g/mol

- CAS Number: 1152511-79-9

Biological Activity Overview

Research into the biological activity of 1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one has highlighted its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including 1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. Key findings include:

- Mechanism of Action: The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy. For instance, it was effective against HeLa (cervical cancer), HepG2 (liver cancer), and EAT (Ehrlich ascites tumor) cell lines with IC50 values indicating significant antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| HepG2 | 27 |

| EAT | 36 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. It has been demonstrated to exhibit significant inhibition of pro-inflammatory markers and enzymes:

- Inhibition of COX Enzymes: The compound shows selectivity towards COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

A notable study evaluated the efficacy of various pyrazole derivatives, including 1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, against standard inflammatory conditions. The results indicated that this compound significantly reduced edema in animal models when compared to controls:

| Compound | Edema Inhibition (%) |

|---|---|

| 1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one | 62% |

| Celecoxib (standard) | 22% |

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding affinity of 1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one towards various targets involved in cancer and inflammation pathways. These studies suggest that the compound interacts favorably with active sites of key enzymes involved in these processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.